N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Beschreibung

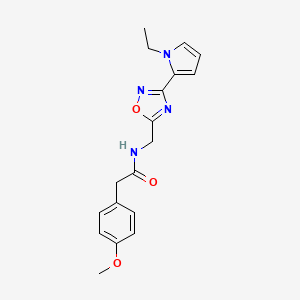

This compound features a 1,2,4-oxadiazole core substituted with a 1-ethyl-pyrrole moiety at position 3 and a methyl-linked 4-methoxyphenyl acetamide group at position 3. The pyrrole ring introduces aromatic π-electron density, while the 4-methoxyphenyl group enhances hydrophilicity. The ethyl side chain on the pyrrole may influence steric and hydrophobic interactions in biological systems.

Eigenschaften

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-3-22-10-4-5-15(22)18-20-17(25-21-18)12-19-16(23)11-13-6-8-14(24-2)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMWIOFDDODPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide generally involves multiple steps:

Formation of the 1-ethyl-1H-pyrrole: : This can be achieved through the reaction of ethylamine with a pyrrole precursor under acidic or basic conditions.

Synthesis of 1,2,4-oxadiazole moiety: : This is typically formed via cyclization reactions involving amidoximes and carboxylic acids or derivatives.

Coupling reactions: : The 1-ethyl-1H-pyrrole and 1,2,4-oxadiazole derivatives are coupled using a linker, such as a chloromethyl derivative, under conditions that facilitate nucleophilic substitution.

Introduction of the 4-methoxyphenyl group: : This may involve further substitution reactions with an appropriate acetamide precursor.

Industrial Production Methods: Industrial production may leverage more scalable methodologies, including continuous flow synthesis techniques and employing catalysts to optimize yields and reduce reaction times. For example, the use of microwave irradiation can significantly speed up reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrole and acetamide moieties.

Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation of specific bonds.

Substitution: : N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is reactive in substitution reactions, particularly at the acetamide nitrogen and the methoxy group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: : Alkyl halides, acyl chlorides under basic or catalytic conditions.

Major Products

The reactions yield various products, including oxidized or reduced forms, substituted derivatives, and possibly ring-opened structures, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound can be characterized by its unique structure, which includes an oxadiazole ring known for its biological activity. The molecular formula is , and it has a molecular weight of approximately 336.37 g/mol. The presence of the pyrrol moiety and the methoxyphenyl group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) with percent growth inhibitions exceeding 70% in some cases . These findings suggest that this compound may also possess similar anticancer efficacy.

Anti-inflammatory Potential

The oxadiazole ring has been associated with anti-inflammatory activity. In silico docking studies have indicated that derivatives of this compound may act as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory processes . This suggests potential applications in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been reported to exhibit both antibacterial and antifungal activities. Studies on related structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar antimicrobial properties .

Case Studies and Research Findings

Wirkmechanismus

Molecular Targets and Pathways

The exact mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide would depend on its biological target. The presence of the 1-ethyl-1H-pyrrole and oxadiazole rings suggests potential interactions with enzyme active sites or receptor binding pockets, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The following compounds share the 1,2,4-oxadiazole-acetamide scaffold but differ in substituents and biological targets:

Key Observations:

- 11g and 11i feature chlorophenyl and tolyloxy groups, increasing lipophilicity compared to the target’s methoxyphenyl .

- Biological Targets :

- Physicochemical Properties :

Pharmacological Implications

- Proteasome Inhibitors : Chlorophenyl groups in 11g and 11i enhance hydrophobic interactions with proteasome active sites, whereas the target’s pyrrole may engage in π-π stacking or hydrogen bonding .

- Antiviral Potential: Z9’s 4-methoxyphenyl-oxadiazole motif aligns with dengue NS protein inhibitors, suggesting the target compound could be repurposed for viral applications .

- Antibacterial Activity : 20c demonstrates that oxadiazole integration into bicyclic frameworks (e.g., cephalosporins) expands therapeutic utility .

Biologische Aktivität

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a pyrrole moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

Chemical Structure:

1. Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrrole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown antiproliferative effects in various cancer cell lines. A study reported that similar oxadiazole derivatives demonstrated growth inhibition in human cancer cell lines with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.5 |

| This compound | TBD |

2. Antimicrobial Activity

Pyrrole derivatives have been noted for their antimicrobial properties. Recent studies have evaluated the efficacy of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some pyrrole-based compounds was found to be as low as 3.12 μg/mL .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound C | S. aureus | 3.12 |

| Compound D | E. coli | 12.5 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4D, which plays a critical role in inflammatory processes. Inhibition of PDE4D has been associated with reduced levels of inflammatory cytokines such as TNF-alpha and IL-17 .

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may act as a competitive inhibitor for specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Cytokine Modulation : By modulating cytokine levels, the compound may help mitigate inflammatory responses.

Case Studies

A notable study investigated the effects of pyrrole-containing oxadiazoles on human breast cancer cells (MCF-7). The results demonstrated significant apoptosis induction and cell cycle arrest at G0/G1 phase when treated with this compound at concentrations above 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.